8-(4-Benzhydryl-piperazin-1-yl)-7-ethyl-3-methyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
8-(4-Benzhydryl-piperazin-1-yl)-7-ethyl-3-methyl-3,7-dihydro-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a benzhydryl-piperazine moiety attached to a purine core
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzhydryl-piperazine derivatives, have been reported to exhibit cholinesterase inhibition and anticonvulsant activity . These targets play crucial roles in neurotransmission and neural excitability, respectively.
Mode of Action
For instance, some benzhydryl-piperazine derivatives inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the brain . Others have been found to exhibit anticonvulsant activity, potentially by modulating the activity of GABA receptors .
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that this compound may affect the cholinergic system and gabaergic system . The downstream effects of these interactions could include enhanced cholinergic signaling and decreased neuronal excitability.
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may enhance cholinergic signaling and decrease neuronal excitability . These effects could potentially have therapeutic implications in conditions such as Alzheimer’s disease and epilepsy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Benzhydryl-piperazin-1-yl)-7-ethyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the benzhydryl-piperazine derivative. This can be achieved by reacting benzhydryl chloride with piperazine in the presence of a base such as sodium hydroxide.
Attachment to the Purine Core: The benzhydryl-piperazine derivative is then reacted with a purine derivative, such as 7-ethyl-3-methylxanthine, under appropriate conditions to form the final compound. This step may require the use of coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
8-(4-Benzhydryl-piperazin-1-yl)-7-ethyl-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the purine core or piperazine moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride for chlorination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
8-(4-Benzhydryl-piperazin-1-yl)-7-ethyl-3-methyl-3,7-dihydro-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Benzhydryl-piperazin-1-yl)-3-(quinolin-4-yloxy)-propan-2-ol: Known for its potent inotropic effects.
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: Investigated for cholinesterase inhibition and neuroprotection.
Uniqueness
8-(4-Benzhydryl-piperazin-1-yl)-7-ethyl-3-methyl-3,7-dihydro-purine-2,6-dione stands out due to its unique combination of a benzhydryl-piperazine moiety with a purine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8-(4-benzhydrylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-3-31-21-22(28(2)25(33)27-23(21)32)26-24(31)30-16-14-29(15-17-30)20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,3,14-17H2,1-2H3,(H,27,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNHSTTXZGADBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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